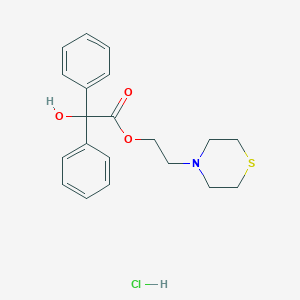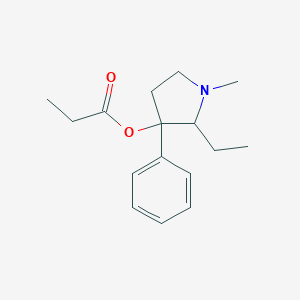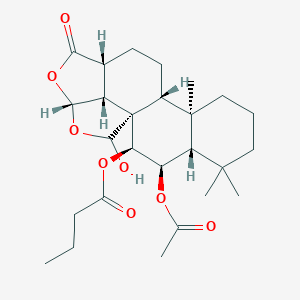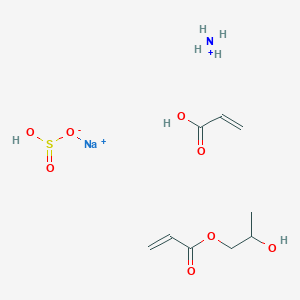![molecular formula C36H20F8Ge2 B025664 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine CAS No. 19638-32-5](/img/structure/B25664.png)
1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine, also known as OTBDG, is a novel organic-inorganic hybrid compound that has gained attention in the scientific community due to its unique properties. This compound is composed of a benzodigermine core that is surrounded by eight fluorine atoms and four phenyl groups. OTBDG has been synthesized and studied for its potential applications in various fields, including catalysis, electronics, and biomedical research.
Mechanism Of Action
The mechanism of action of 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine is not yet fully understood. However, studies have suggested that the compound may act as a Lewis acid catalyst, promoting the transfer of electrons in chemical reactions.
Biochemical And Physiological Effects
1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that the compound may have potential as an anticancer agent. 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been found to inhibit the proliferation of cancer cells in vitro, and further studies are needed to determine its potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine in laboratory experiments is its high stability and low toxicity. Additionally, the compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine is its limited solubility in common solvents, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine. One area of interest is in the development of new catalytic reactions using 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine as a catalyst. Additionally, further studies are needed to determine the potential of 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine as an anticancer agent. Finally, research is needed to develop new methods for synthesizing 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine that may improve its solubility and enhance its potential for use in various applications.
Synthesis Methods
The synthesis of 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine involves a multistep process that includes the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with diethylgermanium dichloride, followed by the reaction with lithium fluoride. The resulting product is then subjected to a series of reactions involving phenylboronic acid and palladium catalysts to yield 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine.
Scientific Research Applications
1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of catalysis. 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been found to be an effective catalyst for the oxidation of alcohols and the reduction of nitroarenes. Additionally, 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been studied for its potential use in electronics, as it has been found to exhibit high electron mobility and stability.
properties
CAS RN |
19638-32-5 |
|---|---|
Product Name |
1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine |
Molecular Formula |
C36H20F8Ge2 |
Molecular Weight |
749.8 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine |
InChI |
InChI=1S/C36H20F8Ge2/c37-25-27(39)31(43)35-33(29(25)41)45(21-13-5-1-6-14-21,22-15-7-2-8-16-22)34-30(42)26(38)28(40)32(44)36(34)46(35,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
SRGVYPSYDZHBPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Ge]2(C3=C(C(=C(C(=C3[Ge](C4=C(C(=C(C(=C42)F)F)F)F)(C5=CC=CC=C5)C6=CC=CC=C6)F)F)F)F)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)[Ge]2(C3=C(C(=C(C(=C3[Ge](C4=C(C(=C(C(=C42)F)F)F)F)(C5=CC=CC=C5)C6=CC=CC=C6)F)F)F)F)C7=CC=CC=C7 |
synonyms |
1,2,3,4,6,7,8,9-Octafluoro-5,10-dihydro-5,5,10,10-tetraphenyldibenzo[b,e][1,4]digermanin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)
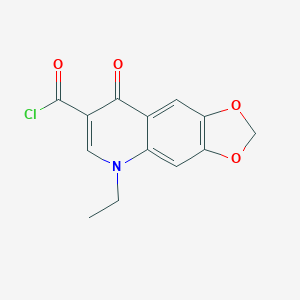
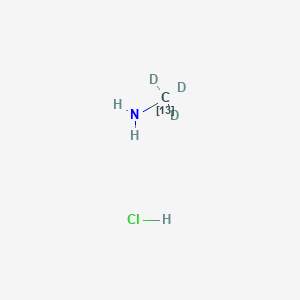


![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
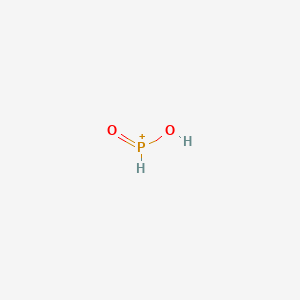

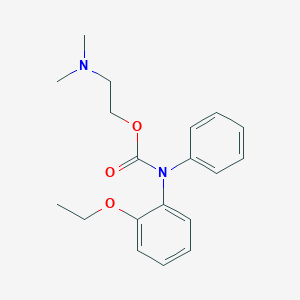
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
